tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 199538-99-3
VCID: VC21303085
InChI: InChI=1S/C12H20N2O2/c1-5-6-13-7-9-14(10-8-13)11(15)16-12(2,3)4/h1H,6-10H2,2-4H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)CC#C
Molecular Formula: C12H20N2O2
Molecular Weight: 224.3 g/mol

tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate

CAS No.: 199538-99-3

Cat. No.: VC21303085

Molecular Formula: C12H20N2O2

Molecular Weight: 224.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate - 199538-99-3

Specification

CAS No. 199538-99-3
Molecular Formula C12H20N2O2
Molecular Weight 224.3 g/mol
IUPAC Name tert-butyl 4-prop-2-ynylpiperazine-1-carboxylate
Standard InChI InChI=1S/C12H20N2O2/c1-5-6-13-7-9-14(10-8-13)11(15)16-12(2,3)4/h1H,6-10H2,2-4H3
Standard InChI Key OAXARSVKYJPDPA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)CC#C
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)CC#C

Introduction

Synthesis Methods

Standard Synthetic Routes

The synthesis of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate typically follows a straightforward approach involving the alkylation of N-Boc-piperazine with propargyl bromide. The reaction is commonly performed in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution. The general reaction conditions involve combining the reagents in an appropriate solvent such as acetonitrile and allowing the reaction to proceed at room temperature.

A typical laboratory-scale synthetic procedure involves:

  • Dissolving N-Boc-piperazine in acetonitrile

  • Adding potassium carbonate as a base

  • Dropwise addition of propargyl bromide

  • Stirring the reaction mixture at room temperature for 12-24 hours

  • Filtration to remove inorganic salts

  • Concentration of the filtrate and purification by column chromatography

Industrial Production Methods

For industrial-scale production, the synthesis process undergoes significant modifications to optimize yield, purity, and cost-effectiveness. Continuous flow reactors are often employed to improve reaction control and scalability. These systems allow for precise temperature regulation and mixing, which can significantly enhance reaction efficiency.

Industrial methods often incorporate:

  • Optimized reagent ratios to minimize waste

  • Continuous flow technology for better heat and mass transfer

  • Efficient purification methods such as crystallization instead of chromatography

  • Solvent recycling systems to reduce environmental impact

Optimization Strategies

Research into improving the synthesis of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate has explored various parameters that can influence reaction outcomes. Key optimization strategies include solvent selection, temperature control, and catalyst systems.

For challenging nucleophilic substitution reactions involving sterically hindered substrates, polar aprotic solvents such as DMF or 1,4-dioxane have proven effective at enhancing the nucleophilicity of the piperazine nitrogen. Additionally, prolonged heating at around 110°C for 12-24 hours can ensure complete substitution, particularly when working with less reactive substrates.

Applications in Research

Medicinal Chemistry Applications

tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate serves as an important intermediate in medicinal chemistry, particularly in the development of compounds targeting the central nervous system. The piperazine structure appears in numerous bioactive molecules, making this compound a valuable building block for drug discovery programs.

One notable application involves the synthesis of novel antidepressant agents. Research has demonstrated that by using this compound as a starting material, scientists can create derivatives with enhanced binding affinity to serotonin receptors. These modified compounds have shown improved efficacy in preclinical models compared to existing medications, highlighting the importance of this building block in psychopharmacology research.

Organic Synthesis Applications

In the field of organic synthesis, the compound's alkyne functionality makes it particularly valuable for various coupling reactions. The table below summarizes key synthetic applications of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate:

Reaction TypeDescriptionSignificance
Alkyne MetathesisFormation of complex organic moleculesEnables construction of sophisticated molecular architectures
Click ChemistrySynthesis of bioconjugatesFacilitates bioorthogonal chemistry for biological applications
Sonogashira CouplingCarbon-carbon bond formationCreates functionalized piperazine derivatives with aromatic substituents
Huisgen CycloadditionFormation of 1,2,3-triazolesGenerates compounds with potential biological activity

These transformations take advantage of the terminal alkyne's reactivity, allowing for the construction of complex molecular structures from this relatively simple building block.

Biochemical Applications

Beyond its use in synthetic chemistry, tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate has found applications in biochemical research. Studies have explored its potential as a non-toxic organic buffering agent capable of maintaining pH levels in cell cultures, providing stability during experiments.

A case study evaluated its effectiveness as a buffering agent in mammalian cell cultures, showing that it maintained optimal pH levels (6–8.5) without introducing cytotoxic effects. This makes it suitable for various biological assays where maintaining physiological conditions is crucial for obtaining reliable results.

Mechanism of Action and Biological Activity

Molecular Interactions

The mechanism of action of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate and its derivatives involves specific interactions with biological targets. The piperazine ring can function as a hydrogen bond acceptor through its nitrogen atoms, while also providing a rigid structural scaffold that can influence binding orientation.

When incorporated into larger bioactive molecules, the piperazine moiety often serves as a linker that positions other functional groups in optimal arrangements for interaction with receptors or enzymes. The compound itself can act as a ligand, binding to receptors or enzymes and modulating their activity, leading to various biological effects depending on the specific target and pathway involved.

Neuroprotective Effects

Research into piperazine derivatives structurally related to tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate has revealed potential neuroprotective properties. Some studies have demonstrated that these compounds can reduce oxidative stress and inflammation in neuronal cells, suggesting their potential utility in treating neurodegenerative conditions.

One particularly promising investigation explored the neuroprotective effects of piperazine derivatives against amyloid-beta (Aβ)-induced toxicity in astrocytes. The results indicated that these compounds could significantly improve cell viability and reduce pro-inflammatory cytokine production, suggesting a mechanism involving the modulation of inflammatory responses.

Enzyme Inhibition Properties

Derivatives of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease pathology. Some compounds in this class have exhibited IC50 values in the nanomolar range, indicating potent inhibitory activity.

This property is particularly relevant for developing treatments for cognitive disorders linked to cholinergic dysfunction. By inhibiting AChE, these compounds can potentially increase acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission and improving cognitive function.

Comparative Analysis

Structural Analogues

Several compounds share structural similarities with tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate, including:

  • tert-Butyl 4-(prop-2-ynyl)piperidine-1-carboxylate: Contains a piperidine ring instead of piperazine

  • tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate: Features a formylphenyl substituent instead of the propargyl group

  • 1-Boc-4-(4-formylphenyl)piperazine: An alternative naming for a similar structure

These related compounds offer different reactivity profiles and biological activities, making them valuable alternatives in various applications.

Analytical Characterization

Spectroscopic Methods

Various spectroscopic techniques are employed to characterize tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate and confirm its structure. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable, with 1H and 13C NMR providing confirmation of substituent integration and regioselectivity.

In the 1H NMR spectrum, characteristic signals include:

  • Terminal alkyne proton at approximately δ 2.2-2.5 ppm

  • Methylene protons adjacent to the alkyne at around δ 3.3-3.5 ppm

  • Piperazine ring protons at δ 2.4-3.6 ppm

  • tert-Butyl protons as a singlet at approximately δ 1.4-1.5 ppm

X-ray crystallography can also be employed to resolve stereochemistry and crystal packing arrangements, providing detailed information about the three-dimensional structure of the compound.

Chromatographic Techniques

For purity assessment and separation, chromatographic techniques play an essential role. High-Performance Liquid Chromatography (HPLC) using reversed-phase columns is commonly employed for analyzing tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate and monitoring reaction progress during its synthesis.

Mass spectrometry, particularly electrospray ionization in positive mode (ESI+), provides validation of the molecular weight, with characteristic [M+H]+ peaks that confirm the compound's identity. This technique is particularly valuable for quality control in both research and industrial settings.

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